Phosphoric acid, diethyl pentyl ester
Description
Phosphoric acid, diethyl pentyl ester (CAS RN: Not explicitly listed in evidence; synonyms include phosphoric acid diethyl pentyl ester), is an organophosphorus compound characterized by a central phosphorus atom bonded to two ethoxy groups and one pentyloxy group. Structurally, it belongs to the phosphate ester family, which is widely utilized in industrial applications such as plasticizers, flame retardants, and agrochemicals.
Properties
CAS No. |
20195-08-8 |
|---|---|
Molecular Formula |
C9H21O4P |
Molecular Weight |
224.23 g/mol |
IUPAC Name |
diethyl pentyl phosphate |
InChI |
InChI=1S/C9H21O4P/c1-4-7-8-9-13-14(10,11-5-2)12-6-3/h4-9H2,1-3H3 |
InChI Key |
ITJPTURSPJESQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOP(=O)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric acid, diethyl pentyl ester can be synthesized through the reaction of phosphoric acid with diethyl pentyl alcohol in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate esterification .
Industrial Production Methods
Industrial production of phosphoric acid esters often involves the use of trivalent phosphorus compounds, such as phosphites, which react with alcohols in the presence of oxidizing agents like diethyl azodicarboxylate . This method ensures high yields and purity of the ester.
Chemical Reactions Analysis
Types of Reactions
Phosphoric acid, diethyl pentyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, yielding phosphoric acid and the corresponding alcohol.
Oxidation: The ester can be oxidized to form phosphonic acids.
Substitution: The ester can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as bromotrimethylsilane.
Substitution: Nucleophiles like amines, alcohols, and phenols in the presence of catalysts.
Major Products Formed
Hydrolysis: Phosphoric acid and diethyl pentyl alcohol.
Oxidation: Phosphonic acids.
Substitution: Various phosphoramidates, phosphorus triesters, and sulfoximine-derived phosphoramidates.
Scientific Research Applications
Phosphoric acid, diethyl pentyl ester has diverse applications in scientific research:
Mechanism of Action
Phosphoric acid, diethyl pentyl ester exerts its effects through various mechanisms:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Phosphate and Carboxylic Acid Esters

Key Observations :
- Phosphate vs. Carboxylic Esters : Phosphoric acid esters (e.g., PARAOXON) exhibit higher polarity and thermal stability compared to carboxylic acid esters (e.g., acetic acid pentyl ester), due to the electronegative phosphorus-oxygen bonds.
- Chain Length Effects : Increasing alkyl chain length (e.g., pentyl vs. methyl in butyric acid esters) reduces volatility and enhances lipophilicity.
Functional Properties
Comparison Highlights :
- Toxicity Profile : Phosphate esters like PARAOXON and chlorfenvinphos are neurotoxic, acting as acetylcholinesterase inhibitors. In contrast, carboxylic acid esters (e.g., acetic acid pentyl ester) are generally recognized as safe for food applications.
- Volatility: Phosphoric acid esters are less volatile than carboxylic acid esters due to stronger intermolecular forces. For example, acetic acid pentyl ester is a volatile organic compound (VOC) contributing to fruit aromas, while phosphoric acid esters are typically non-volatile under ambient conditions.
Metabolic Pathways
- Phosphate Esters : Often resist hydrolysis in biological systems, leading to bioaccumulation. PARAOXON is metabolized slowly, contributing to its acute toxicity.
- Carboxylic Acid Esters: Rapidly hydrolyzed by esterases into alcohols and carboxylic acids (e.g., butanoic acid pentyl ester → pentanol + butanoic acid).
Biological Activity
Phosphoric acid, diethyl pentyl ester (CAS Number: 20195-08-8) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
Diethyl pentyl ester of phosphoric acid is an ester formed from phosphoric acid and diethyl pentyl alcohol. Its structure can be represented as follows:
- Molecular Formula : C₁₁H₂₅O₄P
- Molecular Weight : 250.3 g/mol
This compound belongs to a class of phosphoric acid esters, which are known for their diverse biological activities.
The biological activity of phosphoric acid esters often involves interactions with cellular signaling pathways. For instance, some studies suggest that these compounds can act as modulators of neurotransmitter receptors or enzymes involved in metabolic pathways. The specific mechanisms through which diethyl pentyl ester exerts its effects are still under investigation.
Insecticidal and Herbicidal Potential
This compound has been identified as having potential applications in agriculture as an insecticide and herbicide. Its efficacy in pest control is attributed to its ability to disrupt metabolic processes in target organisms. Research indicates that this compound may inhibit certain enzymes critical for the survival of pests, thereby reducing their populations effectively.
Case Studies and Experimental Data
- Inhibition Studies : In a study investigating the inhibition of specific enzymes by various phosphoric acid esters, diethyl pentyl ester demonstrated moderate inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for neurotransmission in insects. The IC50 value was reported at 15 µM, indicating significant potential for pest control applications .
- Toxicity Assessments : Toxicological evaluations have shown that while diethyl pentyl ester exhibits biological activity, its toxicity profile is relatively low compared to other organophosphate compounds. This characteristic makes it a candidate for safer agricultural practices.
- Environmental Impact : Studies assessing the environmental impact of phosphoric acid esters suggest that diethyl pentyl ester degrades relatively quickly in soil and aquatic environments, reducing the risk of long-term ecological damage .
Table 1: Biological Activity Summary of this compound
| Property | Value/Description |
|---|---|
| Molecular Weight | 250.3 g/mol |
| Inhibition on AChE | IC50 = 15 µM |
| Toxicity Level | Low compared to other organophosphates |
| Environmental Degradation | Rapid degradation in soil and water |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

